Acetyl coenzyme A sodium salt
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Overview
Description
Acetyl CoA participates in the biosynthesis of fatty acids and sterols, in the oxidation of fatty acids and in the metabolism of many amino acids. It also acts as a biological acetylating agent.
Scientific Research Applications
Central Metabolic Intermediate and Epigenetic Regulation : Acetyl-CoA is a central metabolic intermediate, reflecting the cell's energetic state and influencing enzyme activities and substrate availability. It also controls key cellular processes such as energy metabolism, mitosis, and autophagy through epigenetic regulation of gene expression (Pietrocola et al., 2015).
Biochemical Analysis and Disease Pathology : A method for the determination of CoA and acetyl-CoA in biological samples using HPLC-UV is used to study cellular energy metabolism in normal and pathological conditions, including drug therapy treatment (Shurubor et al., 2017).
Metabolic Engineering and Biotechnological Applications : Acetyl-CoA's involvement in microbial central carbon metabolism makes it a focus in metabolic engineering for the production of biotechnologically relevant molecules (Krivoruchko et al., 2015).
Role in Cancer Metabolism : Studies on acetyl-CoA synthetases have shown their contribution to cancer cell growth under metabolically stressed conditions, indicating a critical role for acetate consumption in lipid biomass production within tumor environments (Schug et al., 2015).
Therapeutic Targets and Drug Discovery : Acetyl-CoA carboxylases (ACCs), essential for fatty acid metabolism, are targeted for developing drugs against obesity, diabetes, and metabolic syndrome (Chen et al., 2019).
Non-invasive Assessment in Metabolic Research : A method to non-invasively assess hepatic acetyl-CoA content in vivo has been developed, important for understanding its role in hepatic gluconeogenesis and other metabolic processes (Perry et al., 2017).
Properties
Molecular Formula |
C23H38N7O17P3S |
---|---|
Molecular Weight |
809.6 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate |
InChI |
InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18?,22-/m1/s1 |
InChI Key |
ZSLZBFCDCINBPY-KMYLAXNMSA-N |
Isomeric SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonyms |
Acetyl CoA Acetyl Coenzyme A Acetyl-CoA CoA, Acetyl Coenzyme A, Acetyl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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